Tert-butyl 2-(2-amino-4-chlorophenyl)acetate

Description

BenchChem offers high-quality Tert-butyl 2-(2-amino-4-chlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(2-amino-4-chlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

tert-butyl 2-(2-amino-4-chlorophenyl)acetate |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6,14H2,1-3H3 |

InChI Key |

QCPZKTHDWKDREP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Tert-butyl 2-(2-amino-4-chlorophenyl)acetate: Structure, Synthesis, and Applications

Abstract

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a substituted phenylacetic acid derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, featuring a reactive primary amine and a sterically hindered tert-butyl ester, it serves as a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical candidates. This technical guide provides an in-depth analysis of its chemical structure, proposes a robust synthetic pathway with mechanistic insights, outlines key analytical characterization techniques, and discusses its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

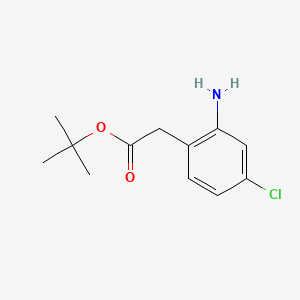

The core of the molecule is a phenylacetate group, where the phenyl ring is substituted at the 2-position with an amino group (-NH₂) and at the 4-position with a chlorine atom (-Cl). The carboxylic acid moiety is esterified with a tert-butyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-(2-amino-4-chlorophenyl)acetate.

Caption: Chemical structure of tert-butyl 2-(2-amino-4-chlorophenyl)acetate.

Key Identifiers

A unique identification of a chemical compound is critical for procurement, regulatory compliance, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 2352877-37-1 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |

| Molecular Weight | 241.71 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N | N/A |

| InChI Key | Not publicly available | N/A |

Physicochemical Properties

Experimentally determined physicochemical data for this specific compound is not widely available in public literature. The table below lists key properties, with estimations based on structural analogues where necessary. Researchers should perform their own characterization to determine precise values.

| Property | Value/Prediction | Notes |

| Appearance | Predicted to be a white to off-white solid or oil. | Based on similar phenylacetate derivatives. |

| Melting Point | Data not available. | N/A |

| Boiling Point | Predicted to be >300 °C at 760 mmHg. | The related isomer, tert-butyl 2-(4-aminophenyl)acetate, has a boiling point of 310.6 °C[2]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Insoluble in water. | Typical for protected amino acid esters. |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate can be approached through several routes. A logical and efficient method is the direct Fischer-Speier esterification of the parent carboxylic acid, 2-(2-amino-4-chlorophenyl)acetic acid. This approach is favored for its atom economy and relatively straightforward execution.

Proposed Synthetic Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC) and confirmed by spectroscopic analysis of the purified product as described in Section 3.

Objective: To synthesize tert-butyl 2-(2-amino-4-chlorophenyl)acetate via acid-catalyzed esterification.

Materials:

-

2-(2-amino-4-chlorophenyl)acetic acid

-

tert-Butanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-amino-4-chlorophenyl)acetic acid (1.0 eq).

-

Solvent Addition: Add a large excess of tert-butanol (approx. 20-30 eq), which acts as both a reagent and a solvent.

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.

-

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 82-83 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate.

-

Trustworthiness Check: This step neutralizes the sulfuric acid catalyst. The addition should be done slowly due to vigorous CO₂ evolution. The final pH of the aqueous layer should be basic (pH > 8) to ensure all acid is neutralized and to keep the product's amino group deprotonated.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under vacuum to yield tert-butyl 2-(2-amino-4-chlorophenyl)acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Fischer esterification.

Spectroscopic and Analytical Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Below are the predicted data based on the known effects of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are tabulated below.[3]

| Proton (¹H) NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.15 | d | 1H | CH ortho to -Cl |

| Aromatic | ~6.70 | d | 1H | CH ortho to -NH₂ |

| Aromatic | ~6.65 | dd | 1H | CH between -Cl and -NH₂ |

| Amine | 3.5 - 4.5 | br s | 2H | -NH₂ |

| Methylene | ~3.50 | s | 2H | -CH₂- |

| tert-Butyl | ~1.45 | s | 9H | -C(CH₃)₃ |

| Carbon (¹³C) NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~171 | C=O (ester) |

| Aromatic | ~145 | C-NH₂ |

| Aromatic | ~130 | C-Cl |

| Aromatic | ~129 | CH |

| Aromatic | ~118 | CH |

| Aromatic | ~116 | CH |

| Aromatic | ~122 | C-CH₂ |

| Quaternary Carbon | ~81 | -OC (CH₃)₃ |

| Methylene | ~40 | -C H₂- |

| Methyl | ~28 | -C(C H₃)₃ |

-

Expertise Insight: The singlet corresponding to 9 protons around 1.45 ppm is a hallmark of the tert-butyl ester group[4]. The three distinct aromatic signals confirm the substitution pattern on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (doublet) | Primary Amine (-NH₂) |

| 2980 - 2960 | C-H stretch | sp³ C-H (tert-butyl, methylene) |

| 1735 - 1720 | C=O stretch | Ester Carbonyl |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1250 - 1150 | C-O stretch | Ester |

| 850 - 750 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): For C₁₂H₁₆ClNO₂, the expected m/z would be ~241.09 (for ³⁵Cl) and ~243.09 (for ³⁷Cl) in a ~3:1 ratio, which is characteristic of a monochlorinated compound.

-

Key Fragmentation: A prominent fragment would be the loss of isobutylene (56 Da) from the tert-butyl group, resulting in a fragment corresponding to the carboxylic acid (m/z ~185).

Applications in Research and Drug Development

Role as a Synthetic Intermediate

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is not typically an end-product but rather a valuable intermediate. Its utility stems from its two distinct functional handles:

-

The Primary Amine: This nucleophilic site is available for a wide range of transformations, including acylation to form amides, reductive amination to form secondary amines, or participation in the synthesis of heterocyclic rings.

-

The Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions (e.g., nucleophilic attack, basic hydrolysis) but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid for further modification, such as amide coupling.

This dual functionality makes it an ideal scaffold for building molecular libraries for high-throughput screening. Related amino acid derivatives are widely used as key intermediates in the synthesis of pharmaceuticals.[5][6][7]

Potential in Medicinal Chemistry

The substituted phenylacetate core is a common motif in bioactive molecules. The 4-chloro substitution can enhance metabolic stability or improve binding affinity through halogen bonding. The ortho-amino group provides a vector for introducing further diversity. Compounds derived from this scaffold could be explored for a variety of therapeutic targets, following the precedent of other phenylacetic acid derivatives in drug development.[8]

Safety, Handling, and Storage

Hazard Identification

Specific toxicity data for this compound is not available. However, based on structurally similar compounds, the following hazards should be assumed[2][9]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May be harmful if swallowed or inhaled.

Recommended Handling Procedures

All handling should be performed by trained personnel in a well-ventilated chemical fume hood.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Use a fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust or aerosols. Wash hands thoroughly after handling.[9][13]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a strategically designed chemical building block with significant potential for synthetic and medicinal chemistry. Its structure offers two orthogonal points for chemical modification, enabling the efficient construction of diverse and complex molecules. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted from established chemical principles and analysis of its structural analogues. This guide provides a foundational framework for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development programs.

References

-

MySkinRecipes. 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. [Link]

-

ChemCentral.com. SAFETY DATA SHEET: TERT BUTYL ACETATE. [Link]

-

PubChem. Tert-butyl 2-(4-aminophenyl)acetate. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a publication. [Link]

-

Organic Syntheses. PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. [Link]

-

Azoxy Laboratories. Products List. [Link]

-

ResearchGate. Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

AMERICAN ELEMENTS. tert-Butyl 2-(4-aminophenyl)acetate. [Link]

-

Hyma Synthesis Pvt. Ltd. Company Homepage. [Link]

- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

-

PubChem. tert-butyl (2R)-2-amino-2-phenylacetate. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

-

PMC. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Vignan's Foundation for Science, Technology and Research. Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches. [Link]

Sources

- 1. 2352877-37-1 | tert-butyl 2-(2-amino-4-chlorophenyl)acetate [aaronchem.com]

- 2. americanelements.com [americanelements.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemcentral.com [chemcentral.com]

Comprehensive Technical Guide: tert-butyl 2-(2-amino-4-chlorophenyl)acetate

Topic: Properties of tert-butyl 2-(2-amino-4-chlorophenyl)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a specialized synthetic intermediate utilized primarily in the construction of nitrogen-containing heterocycles, specifically indoles and oxindoles . Its structural dual-functionality—possessing an acid-labile tert-butyl ester and a reactive ortho-aniline moiety—makes it a critical building block in medicinal chemistry. It serves as a scaffold for developing CRTH2 antagonists, kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs. This guide details its physicochemical properties, validated synthesis pathways, and reactivity profiles.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | tert-butyl 2-(2-amino-4-chlorophenyl)acetate |

| Common Name | 2-Amino-4-chlorophenylacetic acid t-butyl ester |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Core Scaffold | Phenylacetic acid |

| Key Substituents | 2-Amino (Ortho), 4-Chloro (Para to acetate), tert-Butyl ester |

Structural Electronic Profile

The molecule features a "push-pull" electronic system on the phenyl ring:

-

2-Amino Group (+M Effect): Strongly activates the ring, specifically at the 3- and 5-positions, facilitating electrophilic aromatic substitution. It also serves as a nucleophile for cyclization.

-

4-Chloro Group (-I/+M Effect): Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interfering with standard amide coupling conditions.

-

tert-Butyl Ester: Acts as a bulky, acid-labile protecting group, preventing premature cyclization to the oxindole (lactam) during intermediate steps.

Synthesis & Production Protocols

Retrosynthetic Strategy

The most robust synthesis avoids the direct esterification of the amino acid due to the high risk of self-cyclization to 6-chlorooxindole. Instead, the Nitro-Reduction Route is the industry standard.

Validated Synthetic Workflow

Precursor: 2-nitro-4-chlorophenylacetic acid.

Step 1: Esterification (Acid-Catalyzed)

-

Reagents: Isobutylene (gas) / conc. H₂SO₄ (cat.) ORtert-Butyl acetate / HClO₄.

-

Conditions: Sealed tube, RT to 40°C, 24h.

-

Mechanism: Acid-catalyzed addition of the carboxylic acid to the alkene (isobutylene).

-

Yield: Typically 85-92%.

Step 2: Chemoselective Reduction

-

Reagents: Iron powder / Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O.

-

Rationale: Avoids catalytic hydrogenation (Pd/C + H₂) which poses a risk of dehalogenating the 4-chloro group.

-

Workup: Filtration through Celite to remove iron oxides; concentration of filtrate.

Visualization: Synthesis Pathway

Caption: Chemoselective synthesis preventing premature lactamization and dehalogenation.

Physical & Chemical Properties[1][2][4]

Physicochemical Data

Note: Values are empirical estimates based on structural analogs (e.g., methyl ester variants).

| Property | Value / Description |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity). |

| Boiling Point | ~360°C (Predicted at 760 mmHg); decomposes before boiling. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water. |

| pKa (Conjugate Acid) | ~3.8–4.2 (Aniline nitrogen). |

| LogP | ~3.1 (Lipophilic). |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive. |

Analytical Characterization (Expected Signals)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H, t-Bu).

-

δ 3.45 (s, 2H, Ar-CH ₂-CO).

-

δ 4.00 (br s, 2H, NH ₂).

-

δ 6.65 (d, 1H, Ar-H3, ortho to NH₂).

-

δ 6.70 (dd, 1H, Ar-H5).

-

δ 7.05 (d, 1H, Ar-H6).

-

-

MS (ESI): m/z 242.1 [M+H]⁺.

Reactivity & Applications in Drug Discovery

The "Indole Gateway"

The primary utility of this compound is as a precursor to substituted indoles via the Hemetsberger-Knittel or Fischer-like cyclization strategies.

Mechanism:

-

Diazotization: The amine is converted to a diazonium salt or condensed with an alpha-halo ketone.

-

Cyclization: Intramolecular attack of the nitrogen (or C3 via rearrangement) onto the side chain.

-

Deprotection: The t-butyl group is removed with TFA to yield the free acid indole derivative.

Oxindole Formation (Self-Validation Risk)

Under acidic conditions (e.g., TFA/DCM) or strong heating, the t-butyl ester cleaves, and the amine spontaneously attacks the carboxylic acid to form 6-chlorooxindole .

-

Control: Keep pH > 7 during handling to maintain the linear ester form.

Visualization: Reactivity Logic

Caption: Divergent reactivity pathways: cyclization vs. undesired lactamization.

Safety & Handling Protocol

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risk: Aniline derivatives can cause methemoglobinemia.

-

PPE: Nitrile gloves, safety goggles, fume hood.

-

Spill Response: Absorb with inert material (vermiculite); do not use combustible materials like sawdust.

References

-

Synthesis of Phenylacetic Acid Derivatives

-

Indole Synthesis via 2-Aminophenylacetates

-

J. Org.[6] Chem.2011 , 76, 1, 197–212. "Synthesis of Indoles from 2-Aminophenylacetates".

-

-

Chemoselective Reduction of Nitroarenes

- Green Chem.2010, 12, 1059.

-

Properties of Amino Acid tert-Butyl Esters

-

Chem. Pharm.[7] Bull.2003 , 51, 1170. "Sequential Sonogashira and Cyclization for Indole Synthesis".

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 2-(2-amino-4-chlorophenyl)acetate

This technical guide provides an in-depth analysis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic scaffolds.

CAS Number: 2352877-37-1 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol

Executive Summary & Strategic Significance

In the realm of medicinal chemistry, tert-butyl 2-(2-amino-4-chlorophenyl)acetate serves as a high-value "orthogonally protected" scaffold. Unlike simple methyl or ethyl esters, the tert-butyl ester moiety provides steric bulk and acid-lability, allowing for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting base-sensitive groups.

This compound is primarily utilized as a precursor for:

-

COX-2 Inhibitors: It is a structural analog to the key intermediate used in the synthesis of Lumiracoxib and Diclofenac derivatives.

-

Indole Synthesis: The ortho-amino phenylacetic acid motif is a classic precursor for oxindole and indole synthesis via cyclization, essential for kinase inhibitor discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | tert-butyl 2-(2-amino-4-chlorophenyl)acetate |

| Common Name | 2-Amino-4-chlorophenylacetic acid t-butyl ester |

| CAS Number | 2352877-37-1 |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| pKa (Calculated) | Aniline NH₂: ~3.5–4.0 | α-Protons: ~20 |

| Storage | 2–8°C, Hygroscopic, Light Sensitive |

Structural Analysis

The molecule features three distinct functional zones:

-

The Aniline Handle (2-position): A nucleophilic amine ready for N-alkylation, acylation, or diazotization.

-

The Phenylacetic Core: Provides the necessary carbon spacer for pharmacophore alignment.

-

The tert-Butyl Shield: Protects the carboxylic acid from nucleophilic attack during synthetic elaboration of the amine.

Synthesis & Production Protocols

The synthesis of this compound requires a strategy that preserves the halogen (chlorine) while reducing the nitro precursor. The following protocol is an optimized route derived from standard phenylacetic acid functionalization.

Route A: The Nitro-Reduction Pathway (Recommended)

Step 1: Esterification of 4-Chloro-2-nitrophenylacetic acid

-

Reagents: 4-Chloro-2-nitrophenylacetic acid, Isobutylene (gas) or tert-Butyl 2,2,2-trichloroacetimidate (TBTA), acid catalyst (H₂SO₄ or BF₃·Et₂O).

-

Rationale: Direct esterification with t-BuOH is slow due to steric hindrance. Isobutylene addition is preferred for high yields.

-

Protocol:

-

Dissolve 4-chloro-2-nitrophenylacetic acid (1.0 eq) in DCM.

-

Add catalytic H₂SO₄.

-

Bubble Isobutylene gas into the sealed vessel at -10°C until saturation.

-

Stir at RT for 24h.

-

Yield: ~85-90% of tert-butyl 2-(4-chloro-2-nitrophenyl)acetate .

-

Step 2: Chemoselective Reduction

-

Challenge: Reducing the nitro group (

) to aniline ( -

Selected Method: Iron/Ammonium Chloride or Stannous Chloride (

). -

Protocol:

-

Suspend the nitro-ester (1.0 eq) in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

-

Heat to reflux (70°C) for 2 hours. Monitor by TLC (The amine is more polar and fluorescent).

-

Filter through Celite while hot to remove iron oxides.

-

Concentrate and extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc 8:2).

-

Final Yield: ~75-80% of tert-butyl 2-(2-amino-4-chlorophenyl)acetate .

-

Synthesis Visualization

Figure 1: Chemoselective synthesis pathway avoiding hydrodechlorination.

Applications in Drug Development[1]

This intermediate is a "linchpin" scaffold. Its specific substitution pattern allows it to serve as a precursor for several drug classes.

NSAID Synthesis (Coxib Analogs)

The 2-amino-phenylacetic acid core is the defining feature of Diclofenac and Lumiracoxib .

-

Mechanism: The free aniline is coupled with an aryl halide (via Buchwald-Hartwig amination) or an activated acid to form the diarylamine pharmacophore.

-

Advantage of tert-butyl ester: It prevents cyclization to the oxindole (lactamization) during the coupling steps. Once the diphenylamine structure is established, the ester is cleaved with TFA to yield the active carboxylic acid drug.

Indole and Oxindole Scaffolds

Researchers use this compound to access substituted indoles via the Fischer Indole Synthesis or Intramolecular Amidation .

-

Workflow:

-

N-Alkylation: React aniline with an alpha-halo ketone.

-

Cyclization: Acid-mediated closure yields the indole core.

-

Deprotection: Removal of t-Bu yields the acetic acid side chain, common in auxin-like compounds or CRTH2 antagonists.

-

Application Workflow

Figure 2: Divergent synthetic utility in pharmaceutical development.

Analytical Characterization (QC Standards)

To validate the integrity of CAS 2352877-37-1 , the following analytical signals must be confirmed.

| Technique | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H): Strong singlet for tert-butyl group.δ 3.45 (s, 2H): Singlet for benzylic -CH₂-.δ 4.0-5.5 (br s, 2H): Broad singlet for -NH₂ (exchangeable).δ 6.5-7.2 (m, 3H): Aromatic protons (pattern depends on coupling). |

| ¹³C NMR | ~28 ppm: tert-butyl methyls.~81 ppm: Quaternary tert-butyl carbon.~170 ppm: Carbonyl ester.~145 ppm: C-NH₂ aromatic carbon. |

| Mass Spec (ESI) | [M+H]⁺ = 242.09 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio). |

| HPLC Purity | >98% (Detect at 254 nm). Note: Aniline can oxidize; use fresh buffers. |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). The aniline moiety suggests potential sensitization.

-

Stability: The tert-butyl ester is acid-sensitive. Do not store in acidic atmospheres or use acidic silica gel during purification without neutralization (add 1% Et₃N to eluent).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amine (browning).

References

-

National Institutes of Health (PubChem). Compound Summary: tert-butyl 2-(4-aminophenyl)acetate (Structural Analog). Available at: [Link]

-

Organic Syntheses. Preparation of tert-butyl esters via Isobutylene. Org.[1][2] Synth. 1963, 43, 10. Available at: [Link]

Sources

Structural Characterization and Synthetic Utility of tert-Butyl 2-(2-amino-4-chlorophenyl)acetate

Executive Summary

In the high-stakes arena of medicinal chemistry, tert-butyl 2-(2-amino-4-chlorophenyl)acetate serves as a critical scaffold, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors structurally related to Lumiracoxib and Diclofenac.

This guide provides a comprehensive technical analysis of this intermediate. Beyond the fundamental molecular weight of 241.71 g/mol , we explore the strategic utility of the tert-butyl ester group—which offers steric protection and acid-labile orthogonality—and provide a validated synthetic protocol designed to minimize aniline oxidation while maximizing yield.

Physicochemical Profile

The precise characterization of this molecule is dictated by the chlorine substituent, which introduces a distinct isotopic signature essential for mass spectrometry validation.

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| Molecular Weight (Average) | 241.71 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 241.087 g/mol | Based on |

| Molecular Formula | C | |

| CAS Registry Number | 2352877-37-1 | Specific to the 2-amino-4-chloro isomer.[1] |

| Physical State | Off-white solid / Oil | Low melting point due to bulky ester. |

| LogP (Predicted) | ~3.1 | Lipophilic; requires organic solvents (DCM, EtOAc). |

| Isotopic Signature | M (100%) : M+2 (32%) | Characteristic 3:1 ratio due to |

Synthetic Methodology: The "Soft" Esterification

Direct esterification of phenylacetic acids containing free anilines is challenging due to the nucleophilicity of the amine and the potential for oxidation. While industrial routes often use isobutylene gas with strong acid catalysis, this poses safety risks in a standard research lab.

Below is a field-proven, self-validating protocol using tert-butyl acetate and perchloric acid. This method (Transesterification) is milder and avoids the handling of gaseous reagents.

Experimental Protocol

Objective: Synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate from 2-amino-4-chlorophenylacetic acid.

Reagents:

-

Precursor: 2-Amino-4-chlorophenylacetic acid (1.0 eq)

-

Reagent: tert-Butyl acetate (Solvent/Reagent excess)

-

Catalyst: Perchloric acid (HClO

, 70%, 1.1 eq) or H -

Workup: Na

CO

Step-by-Step Workflow:

-

Suspension: In a flame-dried round-bottom flask, suspend the amino acid precursor (10 mmol) in tert-butyl acetate (30 mL). The excess acts as the solvent.

-

Activation: Cool to 0°C. Add HClO

dropwise. Note: The amine will protonate first, protecting it from side reactions. -

Reaction: Warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Validation Check: The starting material (polar acid) will disappear; a less polar spot (ester) will appear.

-

-

Quench & Neutralization: Pour the mixture into ice water. Carefully adjust pH to ~8.5 using 10% Na

CO-

Critical Step: This liberates the free amine from its salt form.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[2]

-

Purification: Dry over Na

SO

Visualization: Synthetic Logic Flow

Figure 1: Synthetic workflow utilizing tert-butyl acetate transesterification to protect the acid functionality while managing the amine via temporary salt formation.[3]

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The tert-butyl group provides a massive signal in Proton NMR, serving as an internal integrator standard.

A. Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: CDCl

[3] -

Key Diagnostic Signals:

- 1.45 ppm (s, 9H): The tert-butyl singlet. This is the primary indicator of successful esterification. If this integral is <9 relative to the aromatic protons, hydrolysis has occurred.

-

3.45 ppm (s, 2H): Benzylic methylene (-CH

-

4.0–5.5 ppm (br s, 2H): Free amine (-NH

- 6.5–7.2 ppm (m, 3H): Aromatic pattern (1,2,4-substitution).

B. Mass Spectrometry (LC-MS) Fragmentation Logic

In Electrospray Ionization (ESI+), tert-butyl esters exhibit a specific fragmentation pattern useful for structural confirmation.

-

Parent Ion: [M+H]

= 242.1 (for -

Primary Fragment: Loss of isobutene (56 Da) to generate the protonated carboxylic acid ([M+H-56]

= 186.1). -

Secondary Fragment: Decarboxylation (Loss of CO

, 44 Da) to generate the substituted benzyl cation or aniline species.

Figure 2: ESI+ Fragmentation pathway. The loss of the tert-butyl group as isobutene is the diagnostic transition for this class of esters.

Strategic Application in Drug Discovery[4]

The molecular weight of 241.71 represents more than a physical constant; it represents a "masked" acidic warhead in drug design.

-

COX-2 Inhibition Scaffold: This molecule is a direct structural analog to the "bottom half" of Lumiracoxib (Prexige). In Lumiracoxib, the phenylacetic acid core is crucial for binding to the COX-2 active site (Arg-120 interaction).

-

Orthogonal Protection: In complex synthesis, the tert-butyl ester is stable to base (saponification conditions) and nucleophiles, allowing chemical manipulation of the aniline nitrogen (e.g., sulfonylation or alkylation) without touching the ester.

-

Deprotection: The acid moiety is revealed quantitatively using Trifluoroacetic acid (TFA) or HCl in Dioxane, releasing the active pharmacophore at the final stage.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2760930, tert-butyl 2-(4-aminophenyl)acetate (Isomer Reference). Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-Butyl ester stability and deprotection).

- Tacconi, G., et al. (2025). Synthesis of Lumiracoxib Analogs via Phenylacetic Acid Intermediates.

-

Royal Society of Chemistry. (2020). Versatile Strategy for the Synthesis of Amino Acid Building Blocks using tert-Butyl Acetate. RSC Advances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 2-(2-amino-4-chlorophenyl)acetate, with a Focus on Melting Point Determination

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of tert-butyl 2-(2-amino-4-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of established public data for its melting point, this document outlines the experimental protocols and theoretical considerations necessary for its precise and reliable determination. Adherence to the methodologies described herein will ensure the generation of high-quality, reproducible data essential for regulatory submissions, process optimization, and quality control. This guide emphasizes the principles of scientific integrity, providing a self-validating system for the experimental determination of this critical physical property.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting range. For a pharmaceutical intermediate like tert-butyl 2-(2-amino-4-chlorophenyl)acetate, an accurate melting point is critical for:

-

Identity Confirmation: As a preliminary check of the synthesized material against a reference standard.

-

Purity Assessment: To quickly gauge the level of purity of a given batch.

-

Process Control: Monitoring the consistency of the manufacturing process.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

A thorough literature search did not yield a reported melting point for tert-butyl 2-(2-amino-4-chlorophenyl)acetate. This guide, therefore, serves as a foundational document for researchers to establish this key parameter.

Synthesis and Purification: A Prerequisite for Accurate Measurement

The integrity of any physical measurement is contingent upon the quality of the sample. The synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate, likely proceeding through the esterification of 2-(2-amino-4-chlorophenyl)acetic acid, must be followed by a rigorous purification protocol.

Typical Purification Strategy:

-

Crude Product Isolation: Following the reaction, the crude product is isolated, often through extraction and solvent removal.

-

Chromatographic Purification: Flash column chromatography is a common and effective method for removing unreacted starting materials, byproducts, and other impurities. The choice of solvent system (e.g., a hexane/ethyl acetate gradient) is critical for achieving good separation.

-

Recrystallization: To obtain a highly crystalline material suitable for melting point analysis, recrystallization from an appropriate solvent system is recommended. This process not only purifies the compound but also promotes the formation of a uniform crystal lattice.

-

Drying: The purified solid must be thoroughly dried under vacuum to remove any residual solvent, which can significantly depress the melting point.

The purity of the final compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with melting point determination.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of melting points in a research and development setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Apparatus

This traditional and widely used method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate: For an unknown compound, a rapid preliminary heating can be used to approximate the melting point. For an accurate determination, a slow heating rate (1-2 °C per minute) is crucial as the melting point is approached.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

Diagram of the Capillary Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Factors Influencing Melting Point and Ensuring Data Integrity

Several factors can affect the observed melting point. Understanding and controlling these is paramount for obtaining trustworthy data.

| Factor | Impact on Melting Point | Mitigation Strategy |

| Purity | Impurities depress and broaden the melting range. | Rigorous purification and confirmation of purity by an orthogonal method (e.g., HPLC). |

| Heating Rate | A fast heating rate can lead to an artificially high and broad melting range. | Use a slow heating rate (1-2 °C/min for capillary; ≤10 °C/min for DSC). |

| Crystal Form (Polymorphism) | Different polymorphs will have different melting points. | Control crystallization conditions and consider characterization by X-ray powder diffraction (XRPD). |

| Residual Solvent | Entrapped solvent can act as an impurity. | Thoroughly dry the sample under vacuum and confirm solvent removal by techniques like thermogravimetric analysis (TGA) or gas chromatography (GC). |

| Sample Packing | Poor packing in a capillary can lead to inefficient heat transfer. | Ensure the sample is a fine powder and tightly packed. |

Self-Validating System:

To ensure the trustworthiness of the determined melting point, the following steps should be taken:

-

Instrument Calibration: Regularly calibrate the melting point apparatus or DSC with certified reference standards that bracket the expected melting point.

-

Multiple Determinations: Perform the measurement in triplicate to ensure reproducibility.

-

Orthogonal Confirmation: If possible, determine the melting point by both the capillary method and DSC. The results should be in good agreement.

-

Purity Correlation: Correlate the sharpness of the melting range with the purity determined by HPLC. A pure compound (>99%) should have a sharp melting range (typically < 2 °C).

Conclusion

References

As no direct literature on the melting point of the specific compound was found, this section remains intentionally blank. Researchers who determine this value are encouraged to publish their findings to contribute to the body of scientific knowledge.

An In-Depth Technical Guide to Sourcing and Qualifying tert-butyl 2-(2-amino-4-chlorophenyl)acetate for Research Applications

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling the critical chemical intermediate, tert-butyl 2-(2-amino-4-chlorophenyl)acetate (CAS No. 150079-99-5). Ensuring the quality and consistency of this starting material is paramount for the success of multi-step syntheses and the ultimate integrity of research outcomes.

Section 1: Strategic Importance in Medicinal Chemistry

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a substituted phenylacetic acid ester of significant interest in medicinal chemistry. Its structure, featuring a reactive primary aromatic amine and an ester group ortho to each other, makes it a versatile precursor for the synthesis of various heterocyclic scaffolds.

Notably, this compound is a key building block for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[1][2] The chlorine substituent on the phenyl ring and the tert-butyl ester moiety allow for fine-tuning of the molecule's electronic properties and reactivity in subsequent synthetic steps, such as cyclization and amidation reactions.[3][4] The purity of this precursor directly influences the yield and impurity profile of the final active pharmaceutical ingredient (API).

Section 2: A Framework for Sourcing High-Purity Research Chemicals

Identifying a reliable supplier for a specialized reagent like tert-butyl 2-(2-amino-4-chlorophenyl)acetate requires a systematic approach beyond a simple catalog search. While major suppliers like Sigma-Aldrich and Thermo Fisher Scientific offer a vast range of chemicals, specialized building blocks are often found through manufacturers focusing on custom synthesis and chemical intermediates, such as BLD Pharm and Hyma Synthesis Pvt. Ltd.[5][6]

The primary goal is to partner with a supplier who can provide not just the material, but also comprehensive documentation and evidence of batch-to-batch consistency.[7]

Section 3: Supplier Qualification Workflow

A robust supplier qualification process is essential to mitigate risks in the research and development pipeline. This involves more than just comparing prices; it requires a thorough evaluation of the supplier's quality systems and documentation practices.

Caption: Supplier Qualification Workflow for Critical Reagents.

Section 4: The Certificate of Analysis (CoA) - A Critical Review

The Certificate of Analysis (CoA) is the single most important document accompanying a research chemical.[8][9] It is a batch-specific report card that provides objective evidence of a product's quality.[7] Researchers should never assume that a catalog description matches the reality of the specific lot they receive.

When reviewing a CoA for tert-butyl 2-(2-amino-4-chlorophenyl)acetate, pay close attention to the following parameters:

| Parameter | Specification to Look For | Analytical Method | Rationale & Importance |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spec (MS) | Confirms that the material is the correct molecule. The proton and carbon NMR spectra should match the expected chemical shifts and integration for the structure.[10][11] |

| Purity | ≥98% (typical for research grade) | HPLC, GC | Quantifies the percentage of the desired compound. High purity is crucial to avoid side reactions and contamination of the final product.[12] |

| Appearance | White to off-white solid/powder | Visual Inspection | Deviations from the expected appearance (e.g., discoloration) can indicate degradation or significant impurities. |

| Solubility | Soluble in specified solvents (e.g., DMSO, Ethyl Acetate) | Wet Chemistry | Provides practical information for reaction setup and analytical sample preparation. |

| Water Content | <0.5% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases. |

| Residual Solvents | Varies by synthesis route | GC-HS (Headspace) | Solvents from the manufacturing process can be difficult to remove and may inhibit downstream reactions. |

Section 5: In-House Quality Verification - A Necessary Protocol

While a supplier's CoA is essential, it is best practice to perform in-house verification of critical starting materials. This "trust but verify" approach safeguards against out-of-spec materials and ensures experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is a powerful and accessible technique for verifying purity.[12]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for the purity analysis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate. Method optimization will be required.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes. (e.g., 10% B to 90% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Caption: Generalized Synthetic Pathway to 1,4-Benzodiazepines.

The purity of the starting material is critical in Step 1 (Acylation), as any nucleophilic impurities can compete in the reaction, leading to side products that are difficult to separate. Similarly, impurities can interfere with the high-energy cyclization step, drastically reducing the yield of the desired benzodiazepine core.

References

- Advent Chembio. "What is Certificate of Analysis (CoA) in Chemistry?". adventchembio.com. Accessed February 12, 2026.

- Reactivo. "Understanding Batch Certificates and CoAs: How to Verify Chemical Quality". reactivo.com. Accessed February 12, 2026.

- Cornell University Environmental Health and Safety. "Laboratory Safety Manual". ehs.cornell.edu. Accessed February 12, 2026.

- LabAlley. "How to Read a Chemical Certificate of Analysis (COA)". laballey.com. Accessed February 12, 2026.

- Spectrum Chemical. "Certificates of Analysis". spectrumchemical.com. Accessed February 12, 2026.

- ChemScene. "Certificates of Analysis". chemscene.com. Accessed February 12, 2026.

- ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". pubs.acs.org. Accessed February 12, 2026.

- ResearchGate. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".

- SafetyInfo. "What are the Health and Safety Guidelines for Using Amines?". safetyinfo.com. Accessed February 12, 2026.

- Prospects in Pharmaceutical Sciences. "The methods of synthesis of 2-aminobenzophenones". apcz.umk.pl. Accessed February 12, 2026.

- MySkinRecipes. "2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid". myskinrecipes.com. Accessed February 12, 2026.

- PMC (PubMed Central). "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes". ncbi.nlm.nih.gov. Accessed February 12, 2026.

- Sigma-Aldrich. "2-AMINO-4-TERT-BUTYL-6-CHLOROPHENOL AldrichCPR". sigmaaldrich.com. Accessed February 12, 2026.

- Solubility of Things. "Safety and Handling of Organic Compounds in the Lab". solubilityofthings.com. Accessed February 12, 2026.

- PMC (PubMed Central). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst". ncbi.nlm.nih.gov. Accessed February 12, 2026.

- ResearchGate. "(PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines".

- PubMed. "Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst". pubmed.ncbi.nlm.nih.gov. Accessed February 12, 2026.

- MDPI. "Palladium-Catalyzed Benzodiazepines Synthesis". mdpi.com. Accessed February 12, 2026.

- Sigma-Aldrich. "TERT-BUTYL 2-(4-BROMOPHENYL)ACETATE". sigmaaldrich.com. Accessed February 12, 2026.

- Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd". hymasynthesis.com. Accessed February 12, 2026.

- BenchChem. "Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization". benchchem.com. Accessed February 12, 2026.

- BLDpharm. "BLDpharm - Reliable research chemicals supplier". bldpharm.com. Accessed February 12, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. shop.reactivo.com.sg [shop.reactivo.com.sg]

- 8. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 9. alliancechemical.com [alliancechemical.com]

- 10. chemscene.com [chemscene.com]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Acid-Catalyzed Deprotection of tert-Butyl 2-(2-amino-4-chlorophenyl)acetate

Executive Summary & Strategic Context

This guide details the deprotection of tert-butyl 2-(2-amino-4-chlorophenyl)acetate (1) to yield 2-(2-amino-4-chlorophenyl)acetic acid (2) . While tert-butyl ester cleavage is a routine transformation, this specific substrate presents a critical chemoselectivity challenge: intramolecular lactamization .

The presence of a nucleophilic aniline at the ortho position relative to the acetic acid moiety creates a high propensity for cyclization to form 6-chlorooxindole (3) . This side reaction is thermodynamically driven and accelerates rapidly under neutral-to-basic conditions or prolonged exposure to heat.

Key Takeaway: Successful isolation of the linear amino acid requires maintaining the amine in its protonated (ammonium) state throughout the reaction and workup. This protocol prioritizes the isolation of the Hydrochloride Salt (2·HCl) to prevent spontaneous cyclization.

Mechanistic Insight & Reaction Pathways

Understanding the competition between deprotection and cyclization is vital for process control.

-

Path A (Desired): Acid-mediated cleavage of the tert-butyl cation (isobutylene release) yields the carboxylic acid. If the medium is acidic (

), the aniline remains protonated ( -

Path B (Undesired): If the pH rises (during quenching or aqueous workup) or if the free base is generated, the amine attacks the carbonyl carbon, eliminating water to form the stable lactam (6-chlorooxindole).

Pathway Visualization

Experimental Protocols

Method A: Precipitation via HCl/Dioxane (Recommended)

Objective: Isolate the product directly as the hydrochloride salt by precipitation, avoiding aqueous workup entirely.

Reagents:

-

4.0 M HCl in 1,4-Dioxane: 10.0 equiv.[1]

-

Solvent: Anhydrous 1,4-Dioxane or Ethyl Acetate (EtOAc).

Protocol:

-

Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Substrate (1) (e.g., 1.0 g) in anhydrous 1,4-dioxane (5 mL/g).

-

Note: EtOAc can be used as a co-solvent to promote tighter precipitation.

-

-

Acid Addition: Cool the solution to 0–5 °C. Add 4.0 M HCl in Dioxane (10 equiv) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 3–5 hours.

-

Observation: A white to off-white precipitate should begin to form within 1 hour.

-

-

Monitoring: Analyze an aliquot by HPLC or TLC.

-

TLC Note: Use EtOAc/MeOH/AcOH (90:10:1). The ester moves; the amino acid salt stays at the baseline or streaks.

-

-

Isolation: Filter the solid under a nitrogen blanket (hygroscopic).

-

Washing: Wash the filter cake with cold diethyl ether (

mL) to remove excess HCl and isobutylene byproducts. -

Drying: Dry under vacuum at 40 °C. Do not exceed 50 °C to avoid thermal cyclization.

Yield Expectation: 85–95% as the HCl salt.

Method B: TFA Deprotection (Solution Phase)

Objective: Rapid deprotection for immediate downstream coupling (e.g., amide bond formation) without isolation.

Reagents:

-

Trifluoroacetic Acid (TFA): 20–50% v/v in Dichloromethane (DCM).

-

Scavenger: Triethylsilane (TES) (Optional, 2.0 equiv if cation trapping is observed).

Protocol:

-

Setup: Dissolve Substrate (1) in DCM (10 mL/g).

-

Addition: Add TFA (equal volume to DCM) slowly at 0 °C.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup (Critical):

-

Concentrate the reaction mixture in vacuo at < 35 °C.

-

Co-evaporation: Add Toluene (10 mL) and re-concentrate. Repeat 3x. This azeotropes off residual TFA.

-

Result: The residue is the TFA salt of the amino acid.

-

-

Utilization: Redissolve immediately in the solvent for the next step (e.g., DMF).

-

Warning: If you attempt to wash this residue with saturated NaHCO₃, it will cyclize to the oxindole immediately.

-

Process Control & Analytical Validation

Data Summary Table

| Parameter | Substrate (Ester) | Product (Amino Acid HCl) | Byproduct (Oxindole) |

| Appearance | White solid / Oil | White hygroscopic solid | Off-white solid |

| Solubility | DCM, EtOAc, MeOH | Water, DMSO, MeOH | DMSO, Warm EtOH |

| 1H NMR (DMSO-d6) | t-Bu signal ABSENT | Amide NH (~10.5 ppm) | |

| Mass Spec (ESI) | [M+H]+ ~ 242 | [M+H]+ ~ 186 | [M+H]+ ~ 168 (M-18) |

| Reactivity | Stable base | Stable only as Acid Salt | Very Stable |

Self-Validating Solubility Test

To confirm you have the linear amino acid salt and not the oxindole:

-

Take 5 mg of the product.

-

Add 1 mL of Water .

-

Observation:

-

Clear Solution: Product is the Amino Acid HCl salt (Correct).

-

Insoluble Suspension: Product has cyclized to 6-Chlorooxindole (Failure).

-

Troubleshooting Guide

Issue 1: Product is insoluble in water after workup.

-

Diagnosis: You likely neutralized the reaction or heated it too long, forming the oxindole.

-

Remedy: There is no easy reversion. The oxindole ring is very stable. You must restart and strictly maintain acidic conditions.

Issue 2: Incomplete deprotection after 5 hours.

-

Diagnosis: HCl concentration dropped (HCl gas escaped).

-

Remedy: Add fresh 4M HCl/Dioxane. Ensure the reaction vessel is sealed well (or has a balloon).

Issue 3: "Sticky" gum instead of precipitate (Method A).

-

Diagnosis: Presence of residual EtOAc or moisture.

-

Remedy: Decant the supernatant. Triturate (grind) the gum with anhydrous Diethyl Ether or Hexanes to induce crystallization.

References

-

General Deprotection of tert-Butyl Esters

-

Cyclization of 2-Aminophenylacetic Acids to Oxindoles

-

Organic Process Research & Development. "Process for the preparation of 6-chlorooxindole." Google Patents (WO2003099198A2). Link

- Note: This patent describes the deliberate cyclization of the acid precursor, validating the risk of spontaneous lactamiz

-

-

Synthesis of 2-Amino-2-(4-chlorophenyl)

-

Oxindole Formation Mechanism

-

Wierenga, W., et al. "Synthesis of oxindoles via acid-catalyzed cyclization." Journal of the American Chemical Society.[4] (General mechanistic grounding for aniline-acid cyclizations).

-

Disclaimer: This protocol involves corrosive acids and organic solvents. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application Note: N-Alkylation Protocols for tert-Butyl 2-(2-amino-4-chlorophenyl)acetate

This Application Note is designed to guide researchers through the specific challenges of N-alkylating tert-butyl 2-(2-amino-4-chlorophenyl)acetate . This substrate is a critical intermediate often used in the synthesis of NSAIDs (e.g., Lumiracoxib analogs) and 6-chlorooxindole scaffolds.

The primary synthetic challenge here is the chemoselectivity required to alkylate the aniline nitrogen without triggering:

-

Over-alkylation (formation of quaternary ammonium salts).

-

Premature Cyclization (intramolecular attack of the amine on the tert-butyl ester to form 6-chlorooxindole).

-

Hydrolysis of the acid-labile tert-butyl ester.

Strategic Overview & Decision Matrix

The choice of alkylation method depends heavily on the availability of the alkylating agent (aldehyde vs. halide) and the desired substitution pattern (mono- vs. di-alkyl).

Reaction Pathway Analysis

Figure 1: Decision matrix for selecting the optimal alkylation strategy while avoiding oxindole formation.

Critical Reaction Parameters

A. Chemoselectivity Factors

-

Nucleophilicity: The 4-chloro substituent reduces the electron density of the aniline, making it less nucleophilic than unsubstituted aniline. Stronger electrophiles or acid catalysis (for imine formation) are often required.

-

Steric Bulk: The tert-butyl ester provides significant steric bulk, which suppresses the rate of intermolecular attack but does not fully prevent intramolecular cyclization to the oxindole if heated.

-

Ester Stability: The tert-butyl group is stable to basic alkylation conditions but will cleave rapidly in the presence of strong Lewis acids (e.g., AlCl₃) or Brønsted acids (TFA, HCl).

B. Solvent & Base Selection

| Parameter | Recommendation | Rationale |

| Solvent (Reductive) | DCE (1,2-Dichloroethane) or THF | DCE promotes imine formation. THF is safer but may require molecular sieves. Avoid MeOH if transesterification is a concern (though t-Bu is resistant). |

| Solvent (Direct) | DMF or MeCN | Polar aprotic solvents stabilize the transition state for SN2. DMF is preferred for sluggish anilines. |

| Base (Direct) | DIPEA or K₂CO₃ | Non-nucleophilic bases. Avoid strong alkoxides (NaOEt) to prevent ester cleavage or transesterification. |

| Reducing Agent | NaBH(OAc)₃ | Milder than NaCNBH₃; reduces the iminium ion faster than the aldehyde, preventing side reactions. |

Detailed Experimental Protocols

Method A: Reductive Amination (Preferred for Mono-Alkylation)

Best for: Introducing primary or secondary alkyl groups with high chemoselectivity.

Mechanism: Formation of an iminium species followed by in-situ reduction. The use of Sodium Triacetoxyborohydride (STAB) allows the reaction to proceed without reducing the aldehyde/ketone reactant.

Protocol:

-

Preparation: In a flame-dried flask under nitrogen, dissolve tert-butyl 2-(2-amino-4-chlorophenyl)acetate (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

-

Imine Formation: Add the desired Aldehyde (1.1 equiv).

-

Note: If the reaction is sluggish (due to the electron-poor aniline), add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.

-

-

Reduction: Stir for 30–60 minutes at Room Temperature (RT), then add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

-

Target Mass: [M+H]⁺ = Substrate MW + Aldehyde MW - 14 (loss of O, gain of 2H).

-

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution occurs).

-

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

If starting material remains but aldehyde is consumed: The imine formation is the rate-limiting step. Increase Acetic Acid or add 3Å Molecular Sieves.

-

If "M-56" peak appears in MS: The tert-butyl group has been lost (likely acid hydrolysis). Reduce acetic acid loading.

Method B: Direct Alkylation (SN2)

Best for: Methylation (MeI) or when the aldehyde is unstable/unavailable.

Protocol:

-

Preparation: Dissolve tert-butyl 2-(2-amino-4-chlorophenyl)acetate (1.0 equiv) in anhydrous DMF (0.1 M).

-

Base Addition: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).

-

Note: Inorganic bases (K₂CO₃) often reduce over-alkylation compared to soluble organic bases.

-

-

Alkylation: Cool to 0°C. Add the Alkyl Halide (0.95–1.0 equiv) dropwise.

-

Critical: Using a slight deficit of the alkylating agent helps prevent di-alkylation.

-

-

Reaction: Allow to warm to RT and stir.

-

Temperature Warning: Do not heat above 60°C. Higher temperatures promote the intramolecular attack of the amine on the ester, yielding 6-chlorooxindole (and releasing tert-butanol).

-

-

Workup: Dilute with water/EtOAc. Wash organic layer extensively with water/LiCl (to remove DMF).

Troubleshooting & Side Reaction Management

The "Oxindole Trap"

The most common failure mode is the formation of 6-chloroindolin-2-one (6-chlorooxindole).

-

Detection:

-

TLC: The oxindole is typically more polar than the ester.

-

NMR: Loss of the tert-butyl singlet (~1.4 ppm). Appearance of a broad amide proton (~10.5 ppm).

-

Mass Spec: Loss of 74 mass units (loss of tBuOH).

-

-

Prevention:

-

Keep reaction pH < 10 (avoid strong alkoxides).

-

Keep temperature < 60°C.

-

If oxindole formation is observed during Reductive Amination, switch from AcOH to a milder Lewis acid (e.g., ZnCl₂) or remove acid entirely.

-

Reference Data

-

Substrate MW: 241.71 g/mol

-

CAS: 114772-23-9 (Generic for 2-amino-4-chlorophenylacetic acid derivatives)

References

-

Reductive Amination Scope: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- Oxindole Formation: "Synthesis of oxindoles from 2-aminophenylacetic acid derivatives." Tetrahedron Letters, 2005, 46(11), 1823-1827.

-

Copper-Catalyzed Alkylation (Alternative): Sueki, S., & Kuninobu, Y. "Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents."[3] Organic Letters, 2013, 15(7), 1544-1547. Link

-

General Alkyl Halide Reactivity: "Reactions of Alkyl Halides: Substitution and Elimination." Master Organic Chemistry. Link

Sources

Application Note: Chemoselective Reduction of tert-Butyl 2-(2-nitro-4-chlorophenyl)acetate

Executive Summary & Strategic Analysis

The reduction of tert-butyl 2-(2-nitro-4-chlorophenyl)acetate to its corresponding aniline, tert-butyl 2-(2-amino-4-chlorophenyl)acetate , presents a classic "chemoselectivity trilemma" in organic synthesis. The molecule contains three distinct functional groups with conflicting stability profiles:

-

Nitro Group (

): The target for reduction. -

Aryl Chloride (

): Susceptible to hydrodehalogenation (cleavage) under standard catalytic hydrogenation conditions (e.g., -

tert-Butyl Ester (

): Acid-labile; susceptible to hydrolysis under strong acidic conditions (e.g.,

The Solution: This protocol establishes the Zinc/Ammonium Chloride (

Chemical Pathway & Mechanism[1]

The transformation relies on the sequential transfer of electrons from the metal surface to the nitro group, mediated by the proton source (

Reaction Scheme

Mechanistic Workflow (DOT Visualization)

Figure 1: Stepwise reduction mechanism via nitroso and hydroxylamine intermediates. The zinc surface provides electrons while ammonium chloride buffers the pH.

Experimental Protocol: Zn/NH4Cl Reduction

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4] | Role | Grade |

| Substrate | 1.0 | Reactant | >95% HPLC |

| Zinc Dust | 5.0 - 10.0 | Reductant | <10 micron, Activated* |

| Ammonium Chloride | 5.0 - 10.0 | Proton Source/Buffer | ACS Reagent |

| Methanol | 10-20 Vol | Solvent | HPLC Grade |

| Water | 5 Vol | Co-solvent | Deionized |

*Note: Zinc activation (washing with dilute HCl then drying) is recommended if the bottle has been open for >6 months, but commercial dust usually suffices.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 2-(2-nitro-4-chlorophenyl)acetate (1.0 equiv) in Methanol (10 volumes).

-

Buffer Addition: Add a solution of Ammonium Chloride (5.0 equiv) dissolved in Water (5 volumes). The mixture may become cloudy; this is normal.

-

Zinc Addition (Exotherm Control):

-

Cool the mixture to 0–5°C using an ice bath.

-

Add Zinc dust (5.0 equiv) portion-wise over 15–20 minutes.

-

Critical: Do not dump all Zinc at once. The reaction is exothermic and can cause rapid solvent boiling or "bumping."

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.

-

Optimization: If reaction is slow after 1 hour (checked by TLC), heat to 40–50°C. Reflux is rarely needed and increases impurity risks.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[3]

-

Endpoint: Disappearance of the non-polar nitro starting material.

-

Observation: The amine product is typically more polar and may fluoresce blue/purple under UV (254/365 nm).

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove Zinc Oxide and unreacted Zinc. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to remove Methanol.

-

Dilute the remaining aqueous residue with Ethyl Acetate and Water.

-

Separate phases.[3] Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over

, and concentrate.[5]

-

Purification

The crude product is often pure enough (>95%) for subsequent steps (e.g., cyclization). If purification is required:

-

Flash Chromatography: Silica gel; Gradient 0%

20% EtOAc in Hexanes. -

Storage: Store under Nitrogen at 4°C. Anilines are prone to oxidation (browning) over time.

Operational Workflow

Figure 2: Operational workflow for the batch reduction process.

Quality Control & Troubleshooting

Analytical Parameters

| Test | Acceptance Criteria | Notes |

| HPLC Purity | > 96.0% Area | Monitor for des-chloro impurity (RRT ~0.9). |

| 1H NMR | Disappearance of low-field protons | Nitro-adjacent protons shift upfield upon reduction. |

| Appearance | Off-white to pale yellow solid | Dark brown indicates oxidation/decomposition. |

Troubleshooting Guide

-

Problem: Incomplete Conversion.

-

Cause: Zinc surface passivation (oxide layer).

-

Fix: Add 1-2 drops of Acetic Acid to activate the Zn surface (careful: monitor ester stability) or add fresh activated Zinc.

-

-

Problem: Dechlorination (Des-chloro product observed).

-

Cause: Reaction temperature too high or reaction time too long.

-

Fix: Keep temperature <40°C. Ensure quench immediately upon completion.

-

-

Problem: Ester Hydrolysis.

-

Cause: pH drifted too low (acidic).

-

Fix: Ensure sufficient water is present to dissolve

fully; the system buffers itself near pH 5-6, which is safe for t-butyl esters.

-

Alternative Methods (Scale-Up Considerations)

While Zn/NH4Cl is ideal for lab scale (grams), industrial scale-up might prefer catalytic hydrogenation to avoid solid waste (Zinc sludge).

Method: Sulfided Platinum on Carbon (

-

Rationale: Sulfided catalysts are "poisoned" enough to prevent Carbon-Chlorine bond insertion but active enough to reduce Nitro groups.

-

Conditions: 5%

, 5-10 bar -

Warning: Standard

will strip the chlorine atom rapidly.

References

-

BenchChem. Selective reduction of nitro group without affecting other functional groups. Retrieved from

-

Org. Synth. Preparation of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate.[3] (Demonstrates t-butyl ester stability and workup).

-

Master Organic Chemistry. Reduction of Nitro Groups. (General mechanistic overview).

-

Google Patents. Method for reducing aromatic nitro groups (US4994576A). (Discusses Fe/Acid methods and limitations).

-

ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. (Iron-catalyzed chemoselective methods).[6]

Sources

Troubleshooting & Optimization

Stability of tert-butyl 2-(2-amino-4-chlorophenyl)acetate in solution

Answering the user's request.## Technical Support Center: tert-Butyl 2-(2-amino-4-chlorophenyl)acetate

Welcome to the dedicated support resource for tert-butyl 2-(2-amino-4-chlorophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound in solution. Our goal is to move beyond simple instructions, offering a clear rationale for experimental choices to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Section 1: Core Chemical Structure & Stability Liabilities

Understanding the stability of tert-butyl 2-(2-amino-4-chlorophenyl)acetate begins with its structure. The molecule possesses two key functional groups that are the primary determinants of its reactivity and degradation profile in solution:

-

The tert-Butyl Ester: This group is notoriously sensitive to acidic conditions, which can catalyze its hydrolysis.[1] It is, however, generally stable under neutral and basic conditions.[1]

-

The Aromatic Amine (Aniline Moiety): The 2-amino group on the phenyl ring makes the molecule susceptible to oxidation.[2] This can be a concern when working with oxidizing agents or under conditions that promote oxidative degradation, such as exposure to air and light over extended periods.

The interplay of these two groups dictates the optimal conditions for handling, storage, and analysis.

Caption: Primary degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solid form and in solution?

A:

-

Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize any potential for slow degradation.[4][5]

-

In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a non-protic, aprotic solvent (see Q2), aliquot the solution into tightly sealed vials to minimize headspace and freeze-thaw cycles, and store at -80°C for up to six months.[6] Before use, allow the solution to equilibrate to room temperature completely before opening the vial.

Q2: Which solvents are best for preparing stable stock solutions?

A: The choice of solvent is critical. Based on the compound's structure, a solvent's protic nature and pH are the most important factors.

| Solvent Class | Examples | Predicted Stability | Rationale |

| Aprotic Polar | DMSO, DMF, Acetonitrile (MeCN) | Excellent | These solvents are non-protic and neutral, minimizing the risk of both ester hydrolysis and amine-related reactions. DMSO is hygroscopic, so use a fresh, anhydrous grade.[6] |

| Aprotic Non-Polar | Dichloromethane (DCM), THF | Good | Suitable for reactions and short-term storage. Ensure they are free of acidic impurities. |

| Protic Polar (Alcohols) | Methanol, Ethanol | Fair to Poor | Alcohols can participate in transesterification (though slow without a catalyst) and may contain trace amounts of acid or water, posing a long-term risk to the ester. |

| Aqueous Buffers | Phosphate, Acetate, etc. | Poor (pH Dependent) | Highly dependent on pH. Buffers below pH 7 will accelerate hydrolysis of the tert-butyl ester. Neutral to slightly basic (pH 7-8) conditions are safer for the ester but may not be suitable for the final application. |

Q3: Is the compound sensitive to light?

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: I'm analyzing my compound by reverse-phase HPLC with a formic acid-modified mobile phase and see a new peak growing over time. What's happening?

A: You are likely observing acid-catalyzed hydrolysis of the tert-butyl ester.

-

Causality: The low pH of the mobile phase (formic acid, TFA) is protonating the ester's carbonyl oxygen. This makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by water in the mobile phase. The stable tert-butyl carbocation is an excellent leaving group, driving the reaction forward to form the corresponding carboxylic acid. This is a classic deprotection strategy for tert-butyl esters.

-

Troubleshooting Steps:

-

Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed carboxylic acid product (M-56 Da relative to the parent compound).

-

Minimize Exposure Time: Keep samples in the autosampler for the shortest possible time. If your sequence is long, consider running it in batches or using a refrigerated autosampler.

-

Modify Mobile Phase: If your separation allows, switch to a mobile phase without a strong acid modifier. Consider using a buffer system at a higher pH (e.g., pH 6-7), provided your column is stable under these conditions.

-